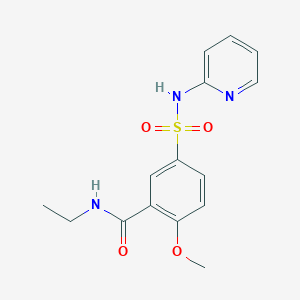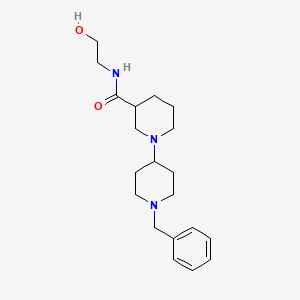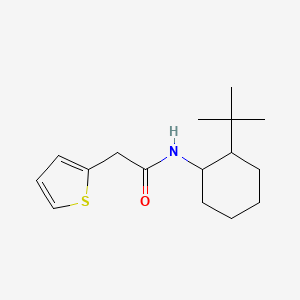
N-ethyl-2-methoxy-5-(pyridin-2-ylsulfamoyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-2-methoxy-5-(pyridin-2-ylsulfamoyl)benzamide is a compound with significant pharmacological potential. It is known for its psychoactive properties and has been studied for its effects on the central nervous system . This compound is part of a broader class of benzamide derivatives, which are often explored for their therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-methoxy-5-(pyridin-2-ylsulfamoyl)benzamide typically involves nucleophilic substitution and amidation reactions. . The reaction conditions often involve the use of organic solvents like acetonitrile and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-ethyl-2-methoxy-5-(pyridin-2-ylsulfamoyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the methoxy and sulfonamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Applications De Recherche Scientifique
N-ethyl-2-methoxy-5-(pyridin-2-ylsulfamoyl)benzamide has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its effects on neurotransmitter systems and brain function.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mécanisme D'action
The mechanism of action of N-ethyl-2-methoxy-5-(pyridin-2-ylsulfamoyl)benzamide involves its interaction with neurotransmitter receptors in the brain. It is known to modulate the activity of serotonin and dopamine receptors, which are crucial for mood regulation and cognitive functions . The compound’s effects on these pathways contribute to its psychoactive properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulpiride: Another benzamide derivative with similar psychoactive properties.
Amisulpride: Known for its antipsychotic effects and used in the treatment of schizophrenia.
Metoclopramide: Used primarily as an antiemetic and gastroprokinetic agent.
Uniqueness
N-ethyl-2-methoxy-5-(pyridin-2-ylsulfamoyl)benzamide is unique due to its specific chemical structure, which allows it to interact with multiple neurotransmitter systems. This multi-target approach can potentially offer broader therapeutic benefits compared to other similar compounds .
Propriétés
IUPAC Name |
N-ethyl-2-methoxy-5-(pyridin-2-ylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-3-16-15(19)12-10-11(7-8-13(12)22-2)23(20,21)18-14-6-4-5-9-17-14/h4-10H,3H2,1-2H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHSPBFRJPDUOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=N2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{4-[(TERT-BUTYLAMINO)SULFONYL]PHENYL}-N,N-DIETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE](/img/structure/B5343192.png)
![4-{[(4-methylphenyl)sulfonyl]methyl}-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5343195.png)
![(5E)-5-[[4-[3-(2-chlorophenoxy)propoxy]-3-ethoxyphenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5343203.png)
![4-furo[3,2-c]pyridin-4-yl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5343205.png)
![{4-benzyl-1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]piperidin-4-yl}methanol](/img/structure/B5343211.png)
![2-(3,4-dimethylphenoxy)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B5343215.png)
![1-{2-[(2R*,6R*)-2-allyl-6-methyl-3,6-dihydropyridin-1(2H)-yl]-2-oxoethyl}piperazine](/img/structure/B5343223.png)


![9-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5343244.png)

![5-[(3-chlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5343249.png)

![2-[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B5343261.png)
